

In Vitro Antiviral Activity of Fostemsavir Tris: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Fostemsavir Tris is a phosphonooxymethyl prodrug of temsavir (BMS-626529), a first-in-class HIV-1 attachment inhibitor. Following oral administration, Fostemsavir Tris is rapidly and extensively hydrolyzed to its active moiety, temsavir, by alkaline phosphatases in the small intestine. Temsavir exerts its antiviral activity by binding directly to the HIV-1 envelope glycoprotein gp120, preventing the initial attachment of the virus to host CD4+ T cells, a critical step in the viral lifecycle. This technical guide provides an in-depth overview of the in vitro antiviral activity of Fostemsavir Tris, focusing on quantitative data, detailed experimental protocols, and the underlying mechanism of action.

Mechanism of Action

Temsavir, the active metabolite of **Fostemsavir Tris**, is a small-molecule inhibitor that targets the HIV-1 gp120 subunit.[1] Its mechanism of action involves a multi-faceted inhibition of viral entry:

- Direct Binding to gp120: Temsavir binds to a highly conserved pocket within the gp120 subunit, near the CD4 binding site.[2]
- Induction of a "Closed" Conformation: This binding event locks the gp120 protein in a "closed" or "State 1" conformational state.[3] This conformational stabilization prevents the







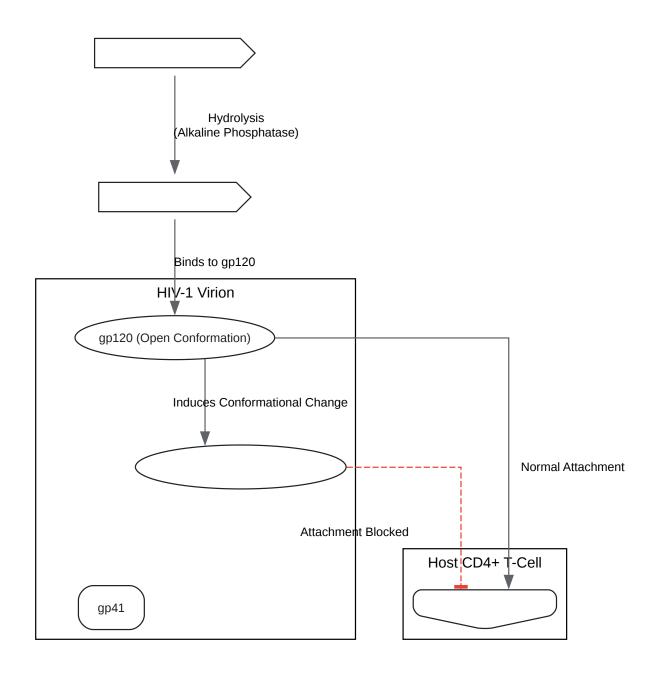
necessary structural rearrangements in gp120 that are required for its interaction with the host cell's CD4 receptor.

- Inhibition of Attachment: By preventing the gp120-CD4 interaction, temsavir effectively blocks the initial attachment of HIV-1 to the host T-cell.[1]
- Post-Attachment Inhibition: Evidence also suggests that temsavir can inhibit gp120dependent post-attachment steps that are required for viral entry.[1]

This unique mechanism of action results in no in vitro cross-resistance with other classes of antiretroviral drugs.[4]

Below is a diagram illustrating the proposed mechanism of action:





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Mechanism of Fostemsavir Tris

Quantitative In Vitro Antiviral Activity

The in vitro antiviral activity of temsavir has been evaluated against a broad range of HIV-1 laboratory strains and clinical isolates. The following tables summarize the 50% effective



concentration (EC50) and 50% cytotoxic concentration (CC50) values.

Table 1: In Vitro Anti-HIV-1 Activity of Temsavir (BMS-626529) against Laboratory Strains

HIV-1 Strain	Co-receptor Tropism	Host Cells	EC50 (nM) ± SD	Reference
JR-FL	CCR5	PM1	0.4 ± 0.1	[2]
SF-162	CCR5	PM1	0.5 ± 0.2	[2]
Bal	CCR5	PM1	1.7	[2]
LAI	CXCR4	MT-2	0.7 ± 0.4	[5]

Table 2: In Vitro Anti-HIV-1 Activity of Temsavir (BMS-626529) against Clinical Isolates



HIV-1 Subtype	Number of Isolates	Assay	EC50 Range (nM)	Reference
В	40	РВМС	Subnanomolar to >100	[6]
А	13	РВМС	Subnanomolar to >100	[6]
С	11	РВМС	Subnanomolar to >100	[6]
D	5	РВМС	Subnanomolar to >100	[6]
AE	8	РВМС	Reduced susceptibility	[6]
F	2	РВМС	Subnanomolar to >100	[6]
G	3	РВМС	Subnanomolar to >100	[6]
Group O	2	РВМС	Reduced susceptibility	[6]

Table 3: In Vitro Cytotoxicity of Temsavir (BMS-626529)

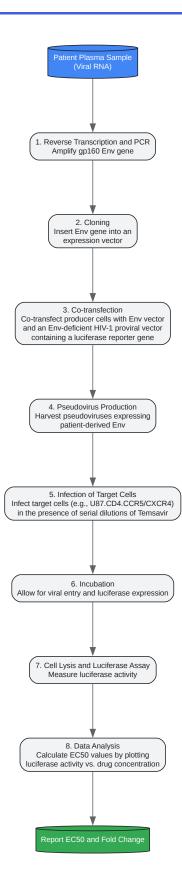


Cell Line	Cell Type	CC50 (µM)	Reference
MT-2	T lymphocytes	>200	[5]
HEK293	Kidney	>200	[5]
HEp-2	Larynx	>200	[5]
HepG2	Liver	>200	[5]
HeLa	Cervix	>200	[5]
HCT116	Colorectal	>200	[5]
MCF-7	Breast	>200	[5]
SK-N-MC	Neuroepithelium	>200	[5]
HOS	Bone	>200	[5]
H292	Lung	>200	[5]
MDBK	Bovine kidney	>200	[5]
PM1	T-cell line	105	[5]
PBMCs	Peripheral Blood Mononuclear Cells	192	[5]

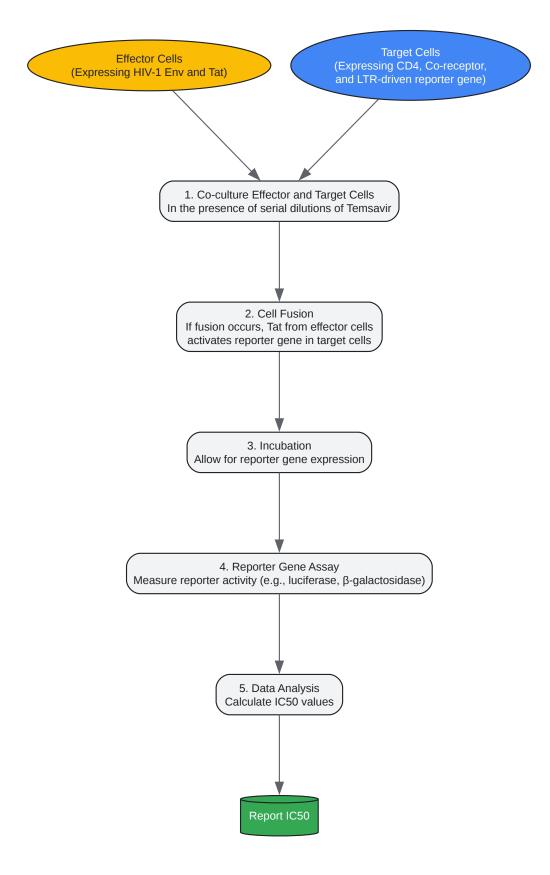
Experimental Protocols PhenoSense Entry™ Assay

The PhenoSense Entry™ assay is a phenotypic drug susceptibility assay that measures the ability of a patient-derived HIV-1 envelope (Env) to mediate viral entry in the presence of an entry inhibitor.









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References

- 1. HIV-1 Fusion Assay PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 4.4. HIV-1-Mediated Cell-Cell Fusion Assay [bio-protocol.org]
- 4. In vitro antiviral characteristics of HIV-1 attachment inhibitor BMS-626529, the active component of the prodrug BMS-663068 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
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